molecular formula C13H13BO2 B1359214 4'-Methyl-4-biphenylboronic acid CAS No. 393870-04-7

4'-Methyl-4-biphenylboronic acid

Cat. No.: B1359214
CAS No.: 393870-04-7
M. Wt: 212.05 g/mol
InChI Key: UVCRLTMCDUXFSL-UHFFFAOYSA-N
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Description

4’-Methyl-4-biphenylboronic acid is a boronic acid derivative used as a reagent in organic synthesis . It is an important compound utilized in the formation of carbon-carbon bonds, specifically for Suzuki-Miyaura cross-coupling reactions.


Molecular Structure Analysis

The molecular structure of 4’-Methyl-4-biphenylboronic acid consists of a biphenyl core with a methyl group attached to one of the phenyl rings and a boronic acid group attached to the other .


Chemical Reactions Analysis

Boronic acids, including 4’-Methyl-4-biphenylboronic acid, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also participate in photon-induced electron transfer, giving a twisted intramolecular charge transfer (TICT) complex .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4'-Methyl-4-biphenylboronic acid is utilized in the synthesis of biologically significant compounds. For instance, its role in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation is notable. This method efficiently produces compounds with biological activity, including natural and artificial substances (Yamamoto & Kirai, 2008).

Molecular Recognition and Analytical Chemistry

This compound demonstrates significant potential in molecular recognition and analytical chemistry. Its interaction with the diol groups of saccharides in a capillary electrophoresis-chemiluminescence detection system is a case in point. This interaction enhances the detection of saccharides, offering insights into molecular recognition principles (Tsukagoshi et al., 2007).

Determination of Absolute Configuration

The compound is also used in determining the absolute configuration of stereogenic centers in certain organic molecules. By reacting with 1-arylethane-1,2-diols, this compound forms boronates that help in unambiguous assignment of configuration (Superchi, Donnoli, & Rosini, 1999).

Crystal Engineering

In crystal engineering, this compound aids in the synthesis of m-terphenyl derivatives. These derivatives are potential tectons for creating structured crystal assemblies, demonstrating the compound’s utility in materials science (Wright & Vinod, 2003).

Catalyst in Organic Synthesis

Its role as a catalyst in various organic synthesis reactions is significant. For example, it assists in the oxidative hydroxylation of phenylboronic acid to phenol and reduction of certain dyes, showcasing its catalytic versatility in chemical transformations (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

In Supramolecular Chemistry

This compound is instrumental in supramolecular chemistry. It participates in the design and synthesis of supramolecular assemblies through interactions involving hydrogen bonds, contributing to the field of molecular self-assembly (Pedireddi & Seethalekshmi, 2004).

Biochemical Applications

In biochemical applications, this compound is employed for affinity chromatography. It demonstrates significant interaction with diol-containing biomolecules, aiding in their selective separation and analysis (Soundararajan, Badawi, Kohlrust, & Hageman, 1989).

Bioorthogonal Coupling Reactions

The compound is also relevant in bioorthogonal chemistry. It facilitates the formation of stable boron-nitrogen heterocycles in neutral aqueous solutions, useful in protein conjugation and bioorthogonal coupling reactions (Dilek, Lei, Mukherjee, & Bane, 2015).

Safety and Hazards

4’-Methyl-4-biphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Personal protective equipment, including gloves and eye protection, should be used when handling this chemical .

Mechanism of Action

Target of Action

4’-Methyl-4-biphenylboronic acid, also known as (4’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid , is a boronic acid derivative Boronic acids are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the activity of the target, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to interact with a wide range of biological targets .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pka and the presence of transporters in the body .

Result of Action

The interaction of boronic acids with their targets can lead to changes in the activity of these targets, potentially influencing various biological processes .

Action Environment

The action, efficacy, and stability of 4’-Methyl-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid, potentially influencing its interaction with targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of the compound.

Biochemical Analysis

Biochemical Properties

4’-Methyl-4-biphenylboronic acid plays a crucial role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diol-containing biomolecules. This property makes it an effective tool for studying interactions with enzymes, proteins, and other biomolecules. For instance, 4’-Methyl-4-biphenylboronic acid has been shown to interact with saccharides through its boronic acid moiety, forming stable complexes that can be analyzed using techniques such as capillary electrophoresis . Additionally, it can inhibit enzymes that have active sites containing diol groups, thereby modulating their activity.

Cellular Effects

The effects of 4’-Methyl-4-biphenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, boronic acids, including 4’-Methyl-4-biphenylboronic acid, have been shown to inhibit auxin biosynthesis, leading to reduced root elongation and lateral root formation . This indicates that 4’-Methyl-4-biphenylboronic acid can significantly impact cellular growth and development.

Molecular Mechanism

At the molecular level, 4’-Methyl-4-biphenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diol-containing molecules, such as sugars and certain amino acids. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 4’-Methyl-4-biphenylboronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and effects of 4’-Methyl-4-biphenylboronic acid over time in laboratory settings are critical for its application in biochemical research. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that the enhancing effects of 4’-Methyl-4-biphenylboronic acid in biochemical assays can be observed within a specific concentration range and time frame, indicating its potential for short-term applications .

Dosage Effects in Animal Models

In animal models, the effects of 4’-Methyl-4-biphenylboronic acid vary with different dosages. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 4’-Methyl-4-biphenylboronic acid may exhibit toxic effects, such as skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

4’-Methyl-4-biphenylboronic acid is involved in various metabolic pathways, particularly those related to its interaction with diol-containing biomolecules. The compound can be metabolized by enzymes that recognize its boronic acid group, leading to the formation of stable complexes that can be further processed by the cell. This interaction can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4’-Methyl-4-biphenylboronic acid within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4’-Methyl-4-biphenylboronic acid can also be influenced by its interactions with other cellular components, such as membranes and cytoskeletal elements .

Subcellular Localization

4’-Methyl-4-biphenylboronic acid is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, 4’-Methyl-4-biphenylboronic acid may be directed to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity .

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRLTMCDUXFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629649
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393870-04-7
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methyl-4-biphenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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